2-Chloro-6-(difluoromethyl)pyrimidin-4-amine
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Overview
Description
2-Chloro-6-(difluoromethyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Scientific Research Applications
Synthesis and Chemical Characterization
One area of research focuses on the synthesis of novel compounds for further chemical and biological applications. For instance, the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid using related pyrimidinones highlights advanced methodologies in creating compounds with potential medicinal relevance (Sukach et al., 2015). Another study describes the quantum chemical characterization of hydrogen bonding sites in pyrimidine compounds, showcasing the importance of these interactions in chemical and biological systems (Traoré et al., 2017).
Biological Applications
Research extends into the biological domain, where enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives were synthesized and their structures and antitumor activities investigated, revealing the potential of such compounds in cancer therapy (Gao et al., 2015). Another study highlights the corrosion inhibition efficiency of related Schiff bases for mild steel in hydrochloric acid, demonstrating the compound's potential in materials science applications (Ashassi-Sorkhabi et al., 2005).
Material Science and Engineering
The synthesis and characterization of stable betainic pyrimidinaminides, as detailed in another study, point towards the creation of new materials with specific chemical properties (Schmidt, 2002). Similarly, novel fluorinated polyimides derived from bis(ether amine) monomers, including pyrimidine derivatives, show promising results for applications in the field of polymer science, offering materials with low moisture absorption and dielectric constants (Chung & Hsiao, 2008).
Advanced Synthesis Techniques
The palladium-catalyzed synthesis of N-arylpyrimidin-2-amine derivatives expands the toolkit available for chemists working with pyrimidine cores, offering a path to a wide range of heterocyclic compounds (El-Deeb et al., 2008). Another innovative approach is the fluorous synthesis of disubstituted pyrimidines, which introduces a phase tag for purification, highlighting the importance of efficient synthesis and purification techniques in chemical research (Zhang, 2003).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-6-(difluoromethyl)pyrimidin-4-amine is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP) .
Mode of Action
This compound acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons within the mitochondria, thereby interfering with the cell’s ability to produce ATP, the energy currency of the cell . This disruption of energy production can lead to cell death .
Result of Action
The primary result of the action of this compound is the disruption of energy production within the cell, leading to cell death . This makes the compound effective as a fungicide, as it can kill fungal cells by disrupting their energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(difluoromethyl)pyrimidin-4-amine typically involves
Properties
IUPAC Name |
2-chloro-6-(difluoromethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF2N3/c6-5-10-2(4(7)8)1-3(9)11-5/h1,4H,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSJZECPYKPOGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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